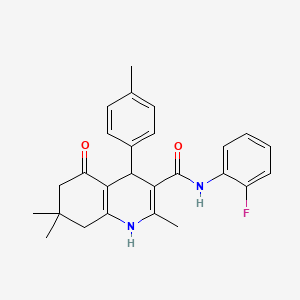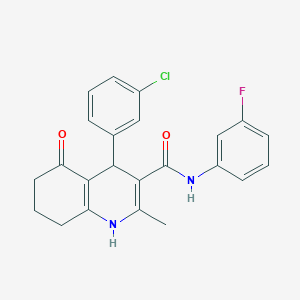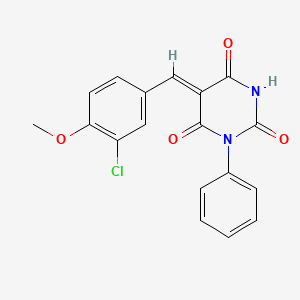![molecular formula C24H16BrF2NO3S B11648158 (5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11648158.png)
(5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is substituted with bromine and fluorine atoms, enhancing its reactivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core This can be achieved through the reaction of thiourea with α-haloketones under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or to reduce double bonds.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity, leading to more potent biological effects. The compound may act by inhibiting enzyme activity or by modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with a diketone structure that can undergo similar reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
What sets (5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione apart is its combination of a thiazolidine-2,4-dione core with multiple halogen substituents, which enhances its reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H16BrF2NO3S |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H16BrF2NO3S/c25-20-11-16(6-9-21(20)31-14-17-2-1-3-19(27)10-17)12-22-23(29)28(24(30)32-22)13-15-4-7-18(26)8-5-15/h1-12H,13-14H2/b22-12- |
InChI Key |
WYUZMPVBEODASY-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11648080.png)
![(6Z)-6-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648088.png)
![4-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzenesulfonamide](/img/structure/B11648095.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B11648097.png)
![(5E)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648098.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11648100.png)
![(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11648102.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648106.png)

![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline](/img/structure/B11648121.png)


![4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide](/img/structure/B11648138.png)
![5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11648147.png)
